molecular formula C17H16N2O4S B12917577 1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)sulfonyl)-, ethyl ester CAS No. 206256-31-7

1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)sulfonyl)-, ethyl ester

Cat. No.: B12917577
CAS No.: 206256-31-7
M. Wt: 344.4 g/mol
InChI Key: FYWUYCYOZMJWPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an indole derivative featuring a sulfonamide-linked 2-aminophenyl group at position 3 and an ethyl ester at the carboxylic acid position 2. Its structure combines an electron-rich indole core with a sulfonyl group, which is electron-withdrawing, and a primary amine on the phenyl ring.

Properties

CAS No.

206256-31-7

Molecular Formula

C17H16N2O4S

Molecular Weight

344.4 g/mol

IUPAC Name

ethyl 3-(2-aminophenyl)sulfonyl-1H-indole-2-carboxylate

InChI

InChI=1S/C17H16N2O4S/c1-2-23-17(20)15-16(11-7-3-5-9-13(11)19-15)24(21,22)14-10-6-4-8-12(14)18/h3-10,19H,2,18H2,1H3

InChI Key

FYWUYCYOZMJWPG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)S(=O)(=O)C3=CC=CC=C3N

Origin of Product

United States

Preparation Methods

Starting Materials and Core Indole Functionalization

The synthesis typically begins with indole-2-carboxylic acid or its ethyl ester derivative as the core scaffold. Ethyl indole-2-carboxylate is a common starting point due to its reactivity and ease of modification at the nitrogen and C3 positions.

  • Ethyl indole-2-carboxylate can be prepared by esterification of indole-2-carboxylic acid using concentrated sulfuric acid and ethanol, yielding the ethyl ester in good yield and purity.

Alkylation and Esterification of the Indole Nitrogen and Carboxyl Group

Alkylation at the indole nitrogen (N1) and esterification of the carboxyl group are key preparative steps:

  • Alkylation of ethyl indole-2-carboxylate nitrogen is efficiently performed using alkyl halides (e.g., allyl bromide, benzyl bromide) in the presence of aqueous potassium hydroxide in acetone at room temperature. This method yields N-alkylated esters in excellent yields.

  • Hydrolysis of the ester to the corresponding acid can be achieved by refluxing with excess aqueous KOH, followed by acidification and crystallization.

  • Transesterification side reactions may occur with sodium methoxide in methanol, so reaction conditions must be carefully controlled to favor alkylation over ester exchange.

Sulfonylation and Amino Group Protection

  • The 2-aminophenyl substituent is often introduced as a protected amine or as a sulfonamide to prevent side reactions during coupling. Sulfonylation is typically carried out using sulfonyl chlorides in the presence of a base such as triethylamine or pyridine.

  • Protection/deprotection strategies for the amino group may be employed to improve yields and selectivity during the coupling steps.

Purification and Characterization

  • Purification of intermediates and final products is commonly achieved by column chromatography using ethyl acetate/hexane mixtures or crystallization from ethanol or hexane, depending on the compound polarity and solubility.

  • Structural confirmation is performed using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and, where possible, single-crystal X-ray diffraction to confirm the substitution pattern and stereochemistry.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Outcome/Notes
1 Esterification Indole-2-carboxylic acid, EtOH, conc. H2SO4 Ethyl indole-2-carboxylate (ester)
2 N-Alkylation Alkyl bromide, aq. KOH, acetone, 20 °C N-alkylated ethyl indole-2-carboxylate esters
3 Ester hydrolysis Excess aq. KOH, reflux Indole-2-carboxylic acid derivatives
4 3-Position amination (Buchwald–Hartwig) 3-Bromoindole-2-carboxylate, substituted aniline, Pd(OAc)2 catalyst 3-Substituted indole derivatives with aniline moiety
5 Sulfonylation Sulfonyl chloride, base (e.g., Et3N) 3-((2-Aminophenyl)sulfonyl) substitution
6 Purification Column chromatography, crystallization Pure target compound

Research Findings and Optimization Notes

  • Alkylation reactions proceed efficiently at room temperature with aqueous KOH in acetone, but reaction times vary with alkyl halide structure (e.g., amyl bromide requires longer reaction times).

  • Hydrazinolysis of esters can be used to generate indol-2-carbohydrazides, which serve as intermediates for further functionalization, though this is more relevant for related indole derivatives rather than the sulfonylated ethyl ester specifically.

  • Attempts to access amino-indole carboxylic acids directly from esters under acidic or basic conditions can lead to side reactions such as ring opening or imine formation, indicating the need for careful control of reaction conditions.

  • Palladium-catalyzed amination reactions at the 3-position are highly effective for introducing aromatic amines, enabling subsequent sulfonylation steps to install the 2-aminophenyl sulfonyl group.

  • The choice of protecting groups and reaction conditions for the amino substituent is critical to avoid side reactions and to achieve high yields of the desired sulfonylated product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((2-aminophenyl)sulfonyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the indole ring.

    Reduction: This can be used to reduce specific functional groups, altering the compound’s properties.

    Substitution: Common in organic synthesis, substitution reactions can introduce new functional groups to the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Research indicates that 1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)sulfonyl)-, ethyl ester exhibits various biological activities:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in disease pathways, making it a candidate for drug development against conditions such as cancer and HIV.
  • Receptor Modulation : Its ability to interact with various receptors suggests potential applications in treating neurological disorders and other receptor-mediated conditions .

Medicinal Chemistry Applications

The compound's applications in medicinal chemistry are diverse:

  • Anticancer Agents : Due to its structural characteristics, it is being investigated for its efficacy against different cancer types by targeting tumor-associated enzymes and receptors.
  • Antiviral Agents : Preliminary studies suggest activity against viral infections, including HIV, through modulation of viral enzymes.
  • Anti-inflammatory Properties : The sulfonamide group may contribute to anti-inflammatory effects, making it relevant for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the biological activities and therapeutic potentials of this compound:

  • Enzyme Inhibition Studies : Research has demonstrated that this compound effectively inhibits specific enzymes linked to cancer proliferation pathways. For example, studies have shown IC50 values indicating potent inhibition against certain kinases involved in tumor growth.
  • Antiviral Activity Assessment : In vitro studies have indicated that the compound exhibits significant antiviral activity against HIV by inhibiting viral replication processes. These findings suggest a promising avenue for further exploration in antiviral drug development.
  • Inflammatory Response Modulation : Animal model studies indicate that treatment with this compound reduces markers of inflammation, suggesting its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of Ethyl 3-((2-aminophenyl)sulfonyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The indole core can also participate in π-π interactions with aromatic amino acids in proteins, affecting their function.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs and their differentiating features:

Compound Name Substituent at Position 3 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Source
Target Compound (2-aminophenyl)sulfonyl C₁₇H₁₇N₂O₄S ~357.4 Potential sulfonamide-based bioactivity Hypothetical
1H-Indole-2-carboxylic acid, ethyl ester None C₁₁H₁₁NO₂ 189.21 Baseline for comparison; simple ester
1H-Indole-2-carboxylic acid, 3-(acetyloxy)-, ethyl ester Acetyloxy C₁₃H₁₃NO₄ 247.25 Ester hydrolysis potential
1H-Indole-2-carboxylic acid, 3-(2,5-dihydroxyphenyl)-, ethyl ester 2,5-Dihydroxyphenyl C₁₇H₁₅NO₄ 297.31 Polar substituent; enhanced solubility
5-(2-Methylsulfamoyl-ethyl)-1H-indole-2-carboxylic acid ethyl ester Methylsulfamoyl-ethyl at position 5 C₁₄H₁₈N₂O₄S 310.37 Antimigraine drug intermediate
1H-Pyrrole-2-carboxylic acid, 1-((2-aminophenyl)sulfonyl)-, ethyl ester Pyrrole core with sulfonamide substituent C₁₃H₁₃N₂O₄S 309.32 Bioisostere for indole derivatives

Electronic and Steric Effects

  • Target Compound: The sulfonyl group at position 3 introduces strong electron-withdrawing effects, which may polarize the indole ring and influence reactivity in substitution or coupling reactions.
  • Acetyloxy Derivative (C₁₃H₁₃NO₄): The acetyloxy group is less electron-withdrawing than sulfonyl, leading to milder electronic effects. It may undergo hydrolysis more readily under basic conditions .
  • 2,5-Dihydroxyphenyl Derivative (C₁₇H₁₅NO₄): The dihydroxyphenyl group increases hydrophilicity, improving aqueous solubility compared to the hydrophobic sulfonamide in the target compound .

Spectroscopic Comparisons

While direct NMR data for the target compound are unavailable, evidence from related compounds provides insights:

  • Parent Indole Ester (C₁₁H₁₁NO₂): The unsubstituted indole shows characteristic aromatic proton shifts between δ 6.5–7.5 ppm in ¹H-NMR. The ethyl ester carbonyl typically resonates at ~δ 165–170 ppm in ¹³C-NMR .
  • 3-(2,5-Dihydroxyphenyl) Analog: The dihydroxyphenyl group would produce distinct phenolic proton signals (δ 8–10 ppm) and downfield-shifted carbons adjacent to hydroxyl groups (δ 140–160 ppm) .
  • Sulfonamide-Containing Pyrrole Analog (C₁₃H₁₃N₂O₄S): The sulfonyl group in pyrrole derivatives causes significant deshielding of adjacent carbons (e.g., δ 120–130 ppm for sulfonamide-linked carbons) .

Biological Activity

1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)sulfonyl)-, ethyl ester is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds widely recognized for their diverse biological activities and pharmaceutical applications. This compound features an indole core with a carboxylic acid group at the 2-position, an ethyl ester group, and a sulfonamide substituent at the 3-position, contributing to its potential therapeutic effects.

Structural Characteristics

The structural uniqueness of this compound is crucial for its biological activity. The indole moiety is known for its ability to interact with various biological targets, including enzymes and receptors. The presence of the sulfonamide group enhances its binding affinity and selectivity towards specific biological targets.

Antiviral Activity

Recent studies have highlighted the potential of indole derivatives as inhibitors of HIV-1 integrase. For instance, modifications on the C3 position of the indole core significantly enhanced the inhibitory activity against integrase strand transfer. One derivative exhibited an IC50 value of 0.13 μM, indicating potent antiviral activity . The binding conformation analysis demonstrated that the indole core and carboxyl group chelate Mg²⁺ ions within the active site of integrase, facilitating inhibition.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. The indole structure allows for effective binding to various proteins involved in critical biochemical pathways. Studies suggest that compounds similar to 1H-Indole-2-carboxylic acid derivatives can inhibit enzymes linked to cancer progression and other diseases .

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with related compounds:

Compound NameStructure FeaturesUnique Properties
Indole-3-acetic acidPlant hormoneInvolved in plant growth regulation
Indole-2-carboxylic acidLacks sulfonamideDifferent chemical reactivity
Ethyl indole-2-carboxylateSimilar structureDifferent applications
5-MethylindoleMethyl group at position 5Variation in biological activity

The sulfonamide substituent in 1H-Indole-2-carboxylic acid is critical for its distinct biological properties compared to these related compounds.

Case Studies

Several case studies have been documented regarding the efficacy of indole derivatives:

  • HIV-1 Integrase Inhibition : A study reported that structural optimizations on the C3 position led to derivatives with enhanced integrase inhibitory activities, with IC50 values ranging from 0.13 μM to 6.85 μM .
  • Cysteinyl Leukotriene Receptor Antagonism : Another study identified a derivative as a potent CysLT1 antagonist with IC50 values significantly lower than existing treatments .
  • General Antiproliferative Effects : Various indole derivatives have been evaluated for their antiproliferative effects against cancer cell lines, showing promising results in modulating cell growth and survival pathways .

Q & A

Basic: What are the established synthetic routes for preparing 1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)sulfonyl)-, ethyl ester?

Methodology:
The synthesis typically involves multi-step reactions:

  • Step 1: Start with indole-2-carboxylic acid derivatives. Ethyl ester formation may proceed via an acyl chloride intermediate (generated using thionyl chloride or oxalyl chloride) followed by esterification with ethanol .
  • Step 2: Introduce the sulfonyl group at the indole 3-position. A common approach involves reacting with 2-aminobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide linkage .
  • Step 3: Purification via recrystallization (e.g., using DMF/acetic acid mixtures) or column chromatography to isolate the target compound .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodology:

  • X-ray Crystallography: Resolve the 3D structure, confirming sulfonamide geometry and hydrogen-bonding interactions (e.g., N–H⋯O) .
  • NMR Spectroscopy: ¹H and ¹³C NMR verify ester carbonyl (~165-170 ppm), sulfonyl group (~130 ppm for S=O), and aromatic protons (6.5-8.5 ppm) .
  • HPLC/MS: Assess purity and molecular weight (e.g., ESI-MS for [M+H]+ ion matching theoretical mass) .

Basic: How is the purity of the compound validated, and what solvents are optimal for recrystallization?

Methodology:

  • Purity Validation: Use HPLC with UV detection (λ ~280 nm for indole absorption) and elemental analysis (C, H, N, S) .
  • Recrystallization Solvents: DMF/acetic acid (1:1) or ethanol/water mixtures are effective, as demonstrated for structurally related indole esters .

Advanced: What role does the 2-aminophenylsulfonyl group play in modulating biological activity?

Methodology:
The sulfonamide moiety enhances binding to biological targets via:

  • Hydrogen Bonding: The NH₂ group interacts with enzyme active sites (e.g., kinases or proteases) .
  • Electron Withdrawal: The sulfonyl group polarizes the indole ring, increasing reactivity in electrophilic substitution reactions .
  • Structure-Activity Relationship (SAR) Studies: Compare analogs lacking the sulfonamide group to assess its contribution to potency .

Advanced: How can conflicting biological activity data across studies be resolved?

Methodology:

  • Reproducibility Checks: Standardize assay conditions (e.g., pH, temperature) and confirm compound stability under experimental settings .
  • Impurity Profiling: Use LC-MS to identify degradation products (e.g., ester hydrolysis to carboxylic acid) that may skew results .
  • Orthogonal Assays: Validate activity using independent methods (e.g., SPR binding vs. enzymatic inhibition) .

Advanced: What computational strategies predict interactions between this compound and protein targets?

Methodology:

  • Molecular Docking: Use software (e.g., AutoDock Vina) to model binding to kinases or GPCRs, focusing on sulfonamide and indole interactions .
  • MD Simulations: Simulate binding stability over 100 ns to assess hydrogen bond persistence and conformational changes .
  • QSAR Modeling: Correlate electronic descriptors (e.g., HOMO/LUMO) with experimental IC₅₀ values .

Advanced: How does the ethyl ester group influence solubility and metabolic stability?

Methodology:

  • LogP Measurement: Determine partition coefficient (e.g., shake-flask method) to compare lipophilicity with carboxylate analogs .
  • Hydrolysis Studies: Incubate with esterases (e.g., porcine liver esterase) to quantify conversion to the carboxylic acid .
  • Permeability Assays: Use Caco-2 cell monolayers to assess intestinal absorption potential .

Advanced: What strategies address challenges in scaling up synthesis?

Methodology:

  • Solvent Optimization: Replace acetic acid (corrosive) with greener alternatives (e.g., ethanol/water mixtures) .
  • Continuous Flow Chemistry: Improve yield and reduce reaction time for sulfonylation steps .
  • Process Analytical Technology (PAT): Monitor reactions in real-time via FTIR or Raman spectroscopy .

Advanced: How is chirality managed if stereocenters are present during synthesis?

Methodology:

  • Chiral HPLC: Resolve enantiomers using columns like Chiralpak IA/IB .
  • Circular Dichroism (CD): Confirm absolute configuration of crystalline products .
  • Asymmetric Catalysis: Employ chiral catalysts (e.g., BINOL-derived phosphates) during sulfonylation .

Advanced: What in vitro models are suitable for evaluating this compound’s pharmacokinetics?

Methodology:

  • Microsomal Stability: Incubate with liver microsomes (human/rat) to measure CYP450-mediated metabolism .
  • Plasma Protein Binding: Use ultrafiltration or equilibrium dialysis to assess % bound .
  • hERG Assay: Screen for cardiac toxicity via patch-clamp electrophysiology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.